molecular formula C8H6F3NO2 B6256388 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid CAS No. 1256835-86-5

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Cat. No. B6256388
CAS RN: 1256835-86-5
M. Wt: 205.1
InChI Key:
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Description

5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid (TFP) is a chemical compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is an aromatic compound that contains a trifluoroethyl group attached to a pyridine ring with a carboxylic acid group. TFP has been the subject of much research due to its potential applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in pharmacology. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and has been shown to reduce the toxicity of certain drugs. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid in laboratory experiments are its low cost, ease of synthesis, and relative stability. It is also relatively non-toxic and has a low solubility in water, making it ideal for use in a variety of laboratory settings. The main limitation of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is its low solubility in organic solvents, which can make it difficult to use in some experiments.

Future Directions

The potential applications of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid are vast, and there are many opportunities for further research. Some potential future directions for research on 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include exploring its potential use as a drug candidate for the treatment of cancer and other diseases, investigating its potential applications in organic synthesis, and exploring its potential use as a catalyst in biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes.

Synthesis Methods

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic acid in the presence of an acid catalyst. This method produces a high yield of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and is relatively simple to perform. Other methods for the synthesis of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic anhydride, as well as the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid involves the introduction of a trifluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "3-pyridinecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Activation of 3-pyridinecarboxylic acid with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of 2,2,2-trifluoroethylamine to the reaction mixture and stirring at room temperature for several hours to allow for the formation of the desired intermediate.", "Step 3: Workup of the reaction mixture with diethyl ether and water to isolate the intermediate product.", "Step 4: Carboxylation of the intermediate with NaOH and CO2 in methanol to form the final product.", "Step 5: Acidification of the reaction mixture with HCl and extraction with ethyl acetate to isolate the crude product.", "Step 6: Purification of the crude product by recrystallization from methanol and drying under vacuum to obtain the pure 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid." ] }

CAS RN

1256835-86-5

Product Name

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Molecular Formula

C8H6F3NO2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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